13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide
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Overview
Description
13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLNHULTOXKFM-WABRHZOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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